molecular formula C12H8BrN3O5 B5845870 N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide

N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide

Cat. No. B5845870
M. Wt: 354.11 g/mol
InChI Key: UPGPPKGSADSKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide, also known as BNIP, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. BNIP is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential uses in research.

Mechanism of Action

The mechanism of action of N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood, but it is believed to work by inducing cell death through the activation of caspases. N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has also been shown to induce autophagy, a process by which cells break down and recycle cellular components.
Biochemical and Physiological Effects:
N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of amyloid-beta fibril formation, and the induction of autophagy. Additionally, N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is its potential to induce cell death in cancer cells, which may be useful in cancer research. Additionally, N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been shown to have fluorescent properties, which make it useful for imaging studies. However, one limitation of using N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide, including further studies on its mechanism of action and potential uses in cancer research and the treatment of neurodegenerative diseases. Additionally, research on the toxicity of N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide and its potential side effects is needed to understand its safety for use in humans. Further studies on the fluorescent properties of N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide may also lead to new imaging techniques for live cells.

Synthesis Methods

N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been synthesized using various methods, including the reaction of 5-bromo-2-furoic acid with 3-nitrobenzenecarboximidamide in the presence of a coupling agent. Another method involves the reaction of 5-bromo-2-furoic acid with 3-nitrobenzenesulfonyl chloride, followed by the reaction with ammonia and subsequent purification. The synthesis of N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide is important for its use in scientific research.

Scientific Research Applications

N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been studied for its potential use in various research applications, including as a fluorescent probe for imaging of lysosomes in live cells. N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has also been studied for its potential use in cancer research, as it has been shown to induce apoptosis in cancer cells. Additionally, N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to inhibit the formation of amyloid-beta fibrils.

properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O5/c13-10-5-4-9(20-10)12(17)21-15-11(14)7-2-1-3-8(6-7)16(18)19/h1-6H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGPPKGSADSKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=NOC(=O)C2=CC=C(O2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C(=N/OC(=O)C2=CC=C(O2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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